molecular formula C6H9BF6O3 B1426767 Tris(2,2-difluoroethyl)borate CAS No. 1396338-09-2

Tris(2,2-difluoroethyl)borate

Cat. No. B1426767
CAS RN: 1396338-09-2
M. Wt: 253.94 g/mol
InChI Key: QIIPFRVUQAVEFJ-UHFFFAOYSA-N
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Description

Tris(2,2-difluoroethyl)borate is a chemical compound with the CAS Number: 1396338-09-2 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular weight of Tris(2,2-difluoroethyl)borate is 253.94 . The InChI code for this compound is 1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 .


Physical And Chemical Properties Analysis

Tris(2,2-difluoroethyl)borate is a liquid at ambient temperature . The storage temperature is also ambient .

Scientific Research Applications

Organic Synthesis: Amidation Reactions

Tris(2,2-difluoroethyl)borate: is prominently used in organic synthesis, particularly in amidation reactions. It facilitates the direct formation of amides from carboxylic acids and amines . This process is crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals, where amides serve as a common functional group.

Imines Formation

The compound is also instrumental in the formation of imines from amines or amides with carbonyl compounds . Imines are valuable intermediates in organic chemistry, often used in the synthesis of alkaloids, pharmaceuticals, and other nitrogen-containing compounds.

Coupling of Unprotected Amino Acids

Another significant application is the coupling of unprotected amino acids with amines . This reaction is particularly useful in peptide synthesis where protecting groups can complicate the synthesis process.

Transamidation Reactions

Tris(2,2-difluoroethyl)borate: mediates transamidation reactions, such as the formylation of amines via transamidation of dimethylformamide . This reaction is beneficial in modifying the structure of amines, which can be important in drug development and other areas of chemical research.

Lewis Acid Catalysis

The compound acts as a strong Lewis acid, with an acceptor number of 66 according to the Gutmann-Beckett method . This property makes it a valuable catalyst in various chemical reactions where a strong Lewis acid is required.

Synthesis of Pharmaceutically Relevant Building Blocks

It has been used to facilitate the direct amidation of pharmaceutically relevant building blocks in solvents like cyclopentyl methyl ether . This application underscores its role in streamlining the synthesis of complex molecules for pharmaceutical research.

Microwave-Assisted Organic Synthesis

The reagent can promote the direct formation of amides under thermal and microwave conditions . Microwave-assisted synthesis is a modern technique that can significantly reduce reaction times and improve yields.

Safety and Hazards

Tris(2,2-difluoroethyl)borate is associated with several hazard statements including H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

properties

IUPAC Name

tris(2,2-difluoroethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPFRVUQAVEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(F)F)(OCC(F)F)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2-difluoroethyl)borate

CAS RN

1396338-09-2
Record name Tris(2,2-difluoroethyl)borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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